molecular formula C7H7NO3 B8792301 5-formyl-4-methyl-1H-pyrrole-2-carboxylic Acid CAS No. 280748-43-8

5-formyl-4-methyl-1H-pyrrole-2-carboxylic Acid

Cat. No. B8792301
Key on ui cas rn: 280748-43-8
M. Wt: 153.14 g/mol
InChI Key: KSDGAOCOGSTQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610688B2

Procedure details

To a suspension of 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid (2 g, 13 mmol) in acetonitrile was added 4-(2-aminoethyl)morpholine (1.9 mL, 14 mmol), EDC (2.7 g, 14 mmol), HOBt (1.9 g, 14 mmol) and triethylamine (3.6 mL, 26 mmol) sequentially. The reaction mixture was stirred at room temperature for 12 hours and concentrated at reduced pressure. The residue was dissolved in 300 mL of 1N hydrogen chloride solution. The aqueous layer was washed with 150 mL of ethyl acetate twice and basified with sodium bicarbonate. The product was then extracted with 250 mL of dichloromethane twice, dried over MgSO4, and concentrated to afford 1.8 g (53%) of 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid (2-morpholin4-yl-ethyl)-amide as a yellowish solid. 1H NMR (300 MHz, DMSO-d6) δ 12.19 (br s, 1H, NH), 9.72 (s, 1H, CHO), 8.29 (br t, J=6.6 Hz, 1H, CONH), 6.65 (d, J=1.7 Hz, 1H), 3.5 (m, 4H), 3.3 (m, 2H, CONHCH2), 2.4 (m, 6H), 2.28 (s, 3H, CH3). MS m/z 265 [M+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:7][C:6]([C:8]([OH:10])=O)=[CH:5][C:4]=1[CH3:11])=[O:2].[NH2:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C>C(#N)C>[N:15]1([CH2:14][CH2:13][NH:12][C:8]([C:6]2[NH:7][C:3]([CH:1]=[O:2])=[C:4]([CH3:11])[CH:5]=2)=[O:10])[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C1=C(C=C(N1)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
2.7 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1.9 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 mL of 1N hydrogen chloride solution
WASH
Type
WASH
Details
The aqueous layer was washed with 150 mL of ethyl acetate twice
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with 250 mL of dichloromethane twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1(CCOCC1)CCNC(=O)C=1NC(=C(C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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